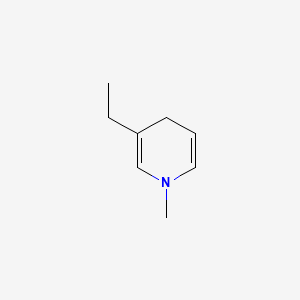
3-ethyl-1-methyl-4H-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-1-methyl-4H-pyridine is a derivative of the 1,4-dihydropyridine class of compounds. These compounds are known for their significant pharmacological properties, particularly as calcium channel blockers used in the treatment of cardiovascular diseases such as hypertension. The 1,4-dihydropyridine scaffold is a versatile structure that has been extensively studied for its biological activities and synthetic applications .
准备方法
Synthetic Routes and Reaction Conditions: 3-ethyl-1-methyl-4H-pyridine can be synthesized using a one-pot four-component reaction. This involves the condensation of an aromatic aldehyde, dimedone or 1,3-cyclohexandione, ethyl acetoacetate or methyl acetoacetate, and ammonium acetate. The reaction is typically catalyzed by magnetite/chitosan at room temperature under mild conditions . This method is advantageous due to its simplicity, high yield, and environmentally benign nature.
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs similar multi-component reactions, with optimizations for scale-up. The use of heterogeneous catalysts, such as magnetite/chitosan, allows for easy separation and reuse of the catalyst, making the process cost-effective and sustainable .
化学反应分析
Types of Reactions: 3-ethyl-1-methyl-4H-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
科学研究应用
3-ethyl-1-methyl-4H-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
3-ethyl-1-methyl-4H-pyridine exerts its effects primarily by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels. This inhibition prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure . The compound’s structure allows it to interact effectively with these channels, making it a potent calcium channel blocker .
相似化合物的比较
Nifedipine: Another 1,4-dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Known for its long-acting effects in the treatment of hypertension.
Isradipine: Used for its potent vasodilatory properties.
Uniqueness: 3-ethyl-1-methyl-4H-pyridine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
属性
CAS 编号 |
126159-43-1 |
|---|---|
分子式 |
C8H13N |
分子量 |
123.199 |
IUPAC 名称 |
3-ethyl-1-methyl-4H-pyridine |
InChI |
InChI=1S/C8H13N/c1-3-8-5-4-6-9(2)7-8/h4,6-7H,3,5H2,1-2H3 |
InChI 键 |
HSWOLWFFOGBKCA-UHFFFAOYSA-N |
SMILES |
CCC1=CN(C=CC1)C |
同义词 |
Pyridine, 3-ethyl-1,4-dihydro-1-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















